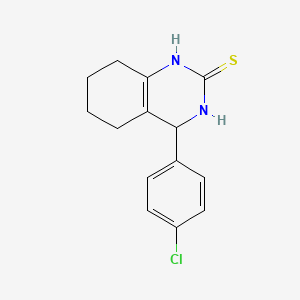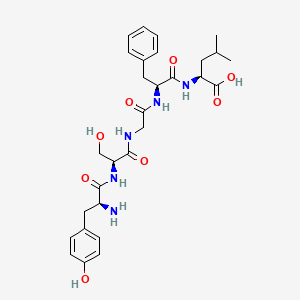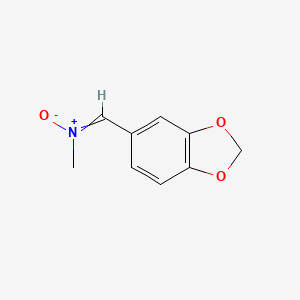
4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione is a heterocyclic compound that contains a quinazoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of a suitable catalyst to form the intermediate, which is then treated with thiourea to yield the target compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has potential as an antimicrobial and antitumor agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chlorophenyl isothiocyanate
- 4-chlorophenyl azide
- Bis(4-chlorophenyl) sulfone
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65331-18-2 |
|---|---|
Molekularformel |
C14H15ClN2S |
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C14H15ClN2S/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h5-8,13H,1-4H2,(H2,16,17,18) |
InChI-Schlüssel |
TYMISZFTILCCGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(NC(=S)N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)

![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)
![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)

![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
